Cas no 2228769-47-7 (6-(trifluoromethyl)pyridin-3-ylmethyl sulfamate)

6-(Trifluoromethyl)pyridin-3-ylmethyl sulfamate is a fluorinated pyridine derivative with a sulfamate functional group, offering unique reactivity and stability for applications in medicinal chemistry and agrochemical research. The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the sulfamate moiety provides versatility as a leaving group or hydrogen-bond acceptor. This compound is particularly valuable in the synthesis of biologically active molecules, including enzyme inhibitors and prodrugs, due to its electron-withdrawing properties and structural modularity. Its well-defined chemical properties make it a useful intermediate for designing targeted compounds with improved pharmacokinetic profiles. Suitable for controlled reactions under standard laboratory conditions.
6-(trifluoromethyl)pyridin-3-ylmethyl sulfamate structure
2228769-47-7 structure
Product name:6-(trifluoromethyl)pyridin-3-ylmethyl sulfamate
CAS No:2228769-47-7
MF:C7H7F3N2O3S
MW:256.202290773392
CID:6036948
PubChem ID:165858655

6-(trifluoromethyl)pyridin-3-ylmethyl sulfamate Chemical and Physical Properties

Names and Identifiers

    • 6-(trifluoromethyl)pyridin-3-ylmethyl sulfamate
    • 2228769-47-7
    • EN300-1987052
    • [6-(trifluoromethyl)pyridin-3-yl]methyl sulfamate
    • Inchi: 1S/C7H7F3N2O3S/c8-7(9,10)6-2-1-5(3-12-6)4-15-16(11,13)14/h1-3H,4H2,(H2,11,13,14)
    • InChI Key: WNXZQMHANHFBLE-UHFFFAOYSA-N
    • SMILES: S(N)(=O)(=O)OCC1=CN=C(C(F)(F)F)C=C1

Computed Properties

  • Exact Mass: 256.01294775g/mol
  • Monoisotopic Mass: 256.01294775g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 325
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 90.7Ų

6-(trifluoromethyl)pyridin-3-ylmethyl sulfamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1987052-0.5g
[6-(trifluoromethyl)pyridin-3-yl]methyl sulfamate
2228769-47-7
0.5g
$946.0 2023-09-16
Enamine
EN300-1987052-0.05g
[6-(trifluoromethyl)pyridin-3-yl]methyl sulfamate
2228769-47-7
0.05g
$827.0 2023-09-16
Enamine
EN300-1987052-0.1g
[6-(trifluoromethyl)pyridin-3-yl]methyl sulfamate
2228769-47-7
0.1g
$867.0 2023-09-16
Enamine
EN300-1987052-1.0g
[6-(trifluoromethyl)pyridin-3-yl]methyl sulfamate
2228769-47-7
1g
$1214.0 2023-06-01
Enamine
EN300-1987052-5.0g
[6-(trifluoromethyl)pyridin-3-yl]methyl sulfamate
2228769-47-7
5g
$3520.0 2023-06-01
Enamine
EN300-1987052-1g
[6-(trifluoromethyl)pyridin-3-yl]methyl sulfamate
2228769-47-7
1g
$986.0 2023-09-16
Enamine
EN300-1987052-10g
[6-(trifluoromethyl)pyridin-3-yl]methyl sulfamate
2228769-47-7
10g
$4236.0 2023-09-16
Enamine
EN300-1987052-0.25g
[6-(trifluoromethyl)pyridin-3-yl]methyl sulfamate
2228769-47-7
0.25g
$906.0 2023-09-16
Enamine
EN300-1987052-2.5g
[6-(trifluoromethyl)pyridin-3-yl]methyl sulfamate
2228769-47-7
2.5g
$1931.0 2023-09-16
Enamine
EN300-1987052-10.0g
[6-(trifluoromethyl)pyridin-3-yl]methyl sulfamate
2228769-47-7
10g
$5221.0 2023-06-01

Additional information on 6-(trifluoromethyl)pyridin-3-ylmethyl sulfamate

Introduction to 6-(trifluoromethyl)pyridin-3-ylmethyl sulfamate (CAS No: 2228769-47-7)

6-(trifluoromethyl)pyridin-3-ylmethyl sulfamate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2228769-47-7, belongs to the class of pyridine derivatives, which are widely recognized for their role in medicinal chemistry. The presence of a trifluoromethyl group and a sulfamate moiety in its molecular structure imparts distinct chemical properties that make it a valuable candidate for further exploration.

The trifluoromethyl group is a key structural feature that influences the electronic and steric properties of the molecule. This group is known to enhance metabolic stability, lipophilicity, and binding affinity, making it a common substitution pattern in drug design. In contrast, the sulfamate functional group introduces a polar and charged character to the molecule, which can affect its solubility and interactions with biological targets. The combination of these two groups in 6-(trifluoromethyl)pyridin-3-ylmethyl sulfamate suggests potential applications in the development of novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds like 6-(trifluoromethyl)pyridin-3-ylmethyl sulfamate with greater accuracy. These tools have been instrumental in identifying potential binding interactions with enzymes and receptors, which are critical for drug discovery. For instance, studies have shown that pyridine derivatives can interact with various protein targets, including kinases and transcription factors, which are involved in critical cellular processes.

In the realm of medicinal chemistry, the synthesis of 6-(trifluoromethyl)pyridin-3-ylmethyl sulfamate has been optimized to achieve high yields and purity. Modern synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex core of the molecule efficiently. These techniques not only improve the scalability of production but also allow for the introduction of additional functional groups, enabling further derivatization and customization.

The potential applications of 6-(trifluoromethyl)pyridin-3-ylmethyl sulfamate extend beyond pharmaceuticals into agrochemicals. The unique chemical properties of this compound make it a promising candidate for developing new pesticides and herbicides. The trifluoromethyl group enhances the bioactivity of agrochemicals by improving their stability against environmental degradation, while the sulfamate group contributes to their efficacy by facilitating interactions with biological targets in pests.

Current research is focused on evaluating the pharmacokinetic properties of 6-(trifluoromethyl)pyridin-3-ylmethyl sulfamate to determine its suitability for therapeutic use. Studies have begun to explore its absorption, distribution, metabolism, and excretion (ADME) profiles in vitro and in vivo. These investigations are crucial for understanding how the compound behaves within biological systems and for predicting its potential side effects.

The role of computational tools in drug discovery has been highlighted by several recent studies. For example, molecular dynamics simulations have been used to analyze the binding affinity of 6-(trifluoromethyl)pyridin-3-ylmethyl sulfamate to specific protein targets. These simulations provide insights into the interactions between the compound and its biological targets at an atomic level, which can guide further optimization efforts.

Another area of interest is the development of novel synthetic routes that minimize waste and improve sustainability. Green chemistry principles have been applied to the synthesis of 6-(trifluoromethyl)pyridin-3-ylmethyl sulfamate, emphasizing the use of environmentally friendly solvents and catalysts. Such approaches align with global efforts to reduce the environmental impact of chemical manufacturing processes.

The potential therapeutic applications of 6-(trifluoromethyl)pyridin-3-ylmethyl sulfamate are being explored across various disease areas. Initial studies suggest that this compound may exhibit anti-inflammatory properties by modulating key signaling pathways involved in inflammation. Additionally, its structural features make it a candidate for developing treatments against neurological disorders, where pyridine derivatives have shown promise.

In conclusion, 6-(trifluoromethyl)pyridin-3-ylmethyl sulfamate (CAS No: 2228769-47-7) is a compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features, combined with recent advancements in computational chemistry and synthetic methodologies, make it an attractive candidate for further exploration. As research continues to uncover its biological activities and optimize its synthesis, this compound is poised to play a crucial role in future drug development efforts.

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